2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
CAS No.: 921530-76-9
Cat. No.: VC4648612
Molecular Formula: C19H14ClF2N3O2
Molecular Weight: 389.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921530-76-9 |
|---|---|
| Molecular Formula | C19H14ClF2N3O2 |
| Molecular Weight | 389.79 |
| IUPAC Name | 2-chloro-6-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C19H14ClF2N3O2/c20-14-2-1-3-15(22)18(14)19(27)23-10-11-25-17(26)9-8-16(24-25)12-4-6-13(21)7-5-12/h1-9H,10-11H2,(H,23,27) |
| Standard InChI Key | PAUCPAFOKIVDDC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Introduction
Key Characteristics
| Property | Details |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | Approximately 377.78 g/mol |
| Functional Groups | Amide (-CONH), halogens (Cl, F), pyridazinone ring |
| Solubility | Likely soluble in organic solvents like DMSO or methanol |
| Chemical Stability | Stable under standard laboratory conditions; sensitive to strong acids/bases |
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the Benzamide Core:
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Starting from a fluorinated benzoyl chloride derivative, the amide bond is formed by reacting with an appropriate amine.
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Introduction of the Pyridazinone Ring:
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The pyridazinone moiety is synthesized separately through cyclization reactions involving hydrazine derivatives and diketones.
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Linking the Substituents:
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The ethyl linker is introduced via alkylation reactions, followed by coupling with the pyridazinone intermediate.
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Halogenation:
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Chlorine and fluorine atoms are introduced selectively using halogenation reagents under controlled conditions.
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Antimicrobial Activity
Substituted benzamides and pyridazinones have shown promising antimicrobial properties in various studies:
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Effective against Gram-positive and Gram-negative bacteria.
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Potential antifungal activity due to interactions with fungal cell membranes.
Anticancer Potential
The compound's structural features suggest potential anticancer activity:
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The pyridazinone ring system has been associated with inhibition of enzymes like dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells.
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Fluorinated aromatic groups enhance lipophilicity, improving cell membrane penetration.
Pharmacological Insights
| Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial enzyme systems or disruption of cell wall synthesis |
| Anticancer | Enzyme inhibition (e.g., DHFR) or DNA intercalation |
Molecular Docking Studies
Molecular modeling suggests that this compound may bind effectively to biological targets such as:
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Kinases involved in cancer signaling pathways.
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Enzymes critical for microbial survival.
Spectroscopic Data
| Technique | Observed Peaks/Signals |
|---|---|
| IR Spectroscopy | Peaks for C=O (amide) at ~1650 cm, C-H stretching at ~3100 cm. |
| NMR Spectroscopy | Signals for aromatic protons (~7–8 ppm), NH (~9 ppm). |
| Mass Spectrometry | Molecular ion peak at m/z = 378 (consistent with molecular weight). |
Challenges
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Limited solubility in aqueous media may restrict bioavailability.
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Potential toxicity due to halogenated aromatic rings requires further evaluation.
Future Research
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Conducting in vivo studies to confirm antimicrobial and anticancer efficacy.
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Modifying substituents to improve pharmacokinetics and reduce toxicity.
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Exploring combinatorial chemistry approaches for analog development.
This compound represents a promising scaffold for developing new therapeutic agents targeting microbial infections and cancer pathways. Further research into its biological mechanisms and optimization can pave the way for novel drug candidates.
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